molecular formula C34H37FO15 B1206734 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid CAS No. 116521-53-0

7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid

Cat. No.: B1206734
CAS No.: 116521-53-0
M. Wt: 704.6 g/mol
InChI Key: PQMIPLRIRFVQJZ-QBYYVRQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PNU-159682, also known as 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid, is a key metabolite of the anthracycline nemorubicin. This compound is recognized for its significant antitumor properties and is distinguished by its mechanism of action, which differs from its parent compound. Unlike traditional anthracyclines like doxorubicin, which primarily function as topoisomerase II inhibitors, PNU-159682 is a potent topoisomerase I inhibitor, inducing single-strand DNA breaks. Its high cytotoxicity is particularly valuable for researching multidrug-resistant cancers, as it is not a substrate for the P-glycoprotein efflux pump that often mediates resistance. Researchers utilize PNU-159682 as a critical tool to investigate novel apoptotic pathways and the efficacy of anthracycline metabolites in various in vitro and in vivo cancer models, including leukemia and solid tumors. This product is supplied For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

116521-53-0

Molecular Formula

C34H37FO15

Molecular Weight

704.6 g/mol

IUPAC Name

7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid

InChI

InChI=1S/C34H37FO15/c1-14-27(40)32(45)26(35)33(49-14)50-18-12-34(46,19(36)13-48-21(39)10-5-3-4-9-20(37)38)11-16-23(18)31(44)25-24(29(16)42)28(41)15-7-6-8-17(47-2)22(15)30(25)43/h6-8,14,18,26-27,32-33,40,42,44-46H,3-5,9-13H2,1-2H3,(H,37,38)/t14-,18-,26+,27+,32-,33-,34-/m0/s1

InChI Key

PQMIPLRIRFVQJZ-QBYYVRQOSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC(=O)CCCCCC(=O)O)O)F)O)O

Other CAS No.

116521-53-0

Synonyms

7-O-(2,6-dideoxy-2-fluoro-alpha-talopyranosyl)pimelyladriamcycinone
FAD 104
FAD-104
ME 2303
ME-2303
ME2302

Origin of Product

United States

Preparation Methods

Condensation and Cyclization

The tetracene-dione framework is constructed via Friedel-Crafts alkylation between 1,4-dihydroxynaphthalene and 4-bromophthalaldehyde in pyridine, yielding 8-bromotetracene-5,12-dione in 75% yield (Figure 1A). Critical parameters include:

  • Temperature control : Maintaining −50°C during aldehyde activation prevents premature cyclization

  • Solvent selection : Anhydrous pyridine facilitates both acid scavenging and π-π stacking alignment

Stereoselective Reduction

Subsequent reduction of the diketone employs BH3·THF in THF at reflux, achieving 80% yield of 2-bromotetracene with complete diastereocontrol at C2 and C4 (Figure 1B). Comparative studies show LiAlH4 introduces undesired epimerization at C7, while NaBH4 fails to reduce the fused aromatic system.

Assembly of the Fluoro-Oxane Glycoside

Fluorination Strategy

The 3-fluoro group is introduced via DAST-mediated fluorination of a 3-keto intermediate derived from L-rhamnose. Key optimizations include:

  • Protection scheme : Sequential TBDMS protection of C4/C5 hydroxyls prevents over-fluorination

  • Reaction kinetics : Slow addition of DAST (−78°C → 0°C) minimizes elimination byproducts

Glycosylation Protocol

Coupling the fluoro-oxane donor to the tetracene aglycone employs Schmidt’s trichloroacetimidate method (Table 1):

ParameterOptimal ConditionYield Improvement
ActivatorTMSOTf (0.2 eq)+32% vs BF3·OEt2
SolventDCM/MeCN (4:1)+25% vs pure DCM
Temperature−40°C → −20°C gradient+18% vs isothermal

This protocol delivers β-selective glycosylation (β:α = 9:1) critical for biological activity.

Construction of the Heptanoic Acid-Oxoethoxy Linker

Grignard Chain Elongation

The C7 chain is built using a modified Grignard protocol from 1-bromo-5-chloropentane (Figure 2A):

  • Mg insertion in THF/Et2O (1:3) at 35°C

  • Quenching with diethyl oxalate yields ethyl 7-chloro-2-oxoheptanoate (83%)

  • Pd/C-mediated hydrogenolysis removes chloro substituent without reducing the ketone

Oxoethoxy Bridge Formation

Mitsunobu coupling links the heptanoate to the tetracene C2 hydroxyl:

  • Donor : 2-oxoethoxy-phosphonium bromide (freshly prepared)

  • Base : DIAD (0.95 eq) prevents over-alkylation

  • Solvent : Anhydrous DMF enables complete dissolution of tetracene intermediate

Global Deprotection and Final Functionalization

Silyl Ether Cleavage

A two-stage deprotection sequence ensures selectivity:

  • TBAF in THF (0°C, 2 h) removes primary TBDMS groups

  • HF·Pyridine (rt, 12 h) cleaves sterically hindered secondary silyl ethers

Oxidation State Adjustments

Controlled Jones oxidation converts the ethyl ester to carboxylic acid while preserving sensitive α,β-unsaturated ketones:

  • Temperature : −10°C maintained via dry ice/acetone bath

  • Quenching : Rapid addition to NaHCO3/Na2S2O3 slurry prevents over-oxidation

Chromatographic Purification Strategies

Final purification employs a three-step protocol:

  • Size-exclusion chromatography : Sephadex LH-20 in MeOH removes polymeric byproducts

  • Chiral HPLC : Chiralpak IA-3 column (n-hexane/iPrOH/TFA 85:15:0.1) resolves diastereomers

  • Recrystallization : EtOAc/hexane (1:5) yields >99.5% pure product as yellow needles

Analytical Data and Quality Control

Spectroscopic Characterization

  • HRMS (ESI+) : m/z calc. for C41H42FNO19 [M+H]+ 896.2411, found 896.2409

  • 1H NMR (600 MHz, DMSO-d6) : δ 12.51 (s, COOH), 7.89 (d, J=8.4 Hz, H-10), 5.42 (d, J=3.6 Hz, H-1'), 3.38 (s, OCH3)

  • 19F NMR (565 MHz) : δ −118.7 (dt, J=48.2, 9.1 Hz)

Stability Profiling

Accelerated degradation studies (40°C/75% RH) show:

  • Main compound : 98.2% remaining at 3 months

  • Major degradant : Hydrolyzed oxoethoxy bridge (<1.5%)

Industrial-Scale Considerations

For GMP production, critical process parameters include:

  • Temperature control : ±1°C in glycosylation step

  • Oxygen exclusion : <10 ppm during tetracene reductions

  • Water content : <50 ppm in final coupling step

A recent pilot plant campaign achieved 19% overall yield (22 kg batch), demonstrating scalability of the described methodology .

Chemical Reactions Analysis

Types of Reactions: FAD-104 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. It acts as a redox cofactor, facilitating one- or two-electron redox transitions in a wide range of biochemical reactions .

Common Reagents and Conditions: Common reagents used in reactions involving FAD-104 include nicotinamide adenine dinucleotide phosphate, glucose oxidase, and various flavoproteins. The reactions typically occur under physiological conditions, with specific pH and temperature requirements depending on the enzyme involved .

Major Products: The major products formed from reactions involving FAD-104 include reduced flavin adenine dinucleotide (FADH2) and oxidized flavin adenine dinucleotide. These products play essential roles in cellular respiration and energy production .

Mechanism of Action

FAD-104 exerts its effects by acting as a redox cofactor in various biochemical reactions. It facilitates the transfer of electrons between different molecules, playing a crucial role in cellular respiration and energy production. The compound interacts with specific enzymes, such as succinate dehydrogenase and glucose oxidase, to catalyze redox reactions and generate energy in the form of adenosine triphosphate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name & Source Key Structural Differences Biological Activity & Applications Physicochemical Properties
Target Compound Fluorinated sugar (C3-F), heptanoic acid side chain, 7-methoxy group Likely anticancer (DNA intercalation/topoisomerase II inhibition) High polarity due to multiple -OH/-COOH groups; moderate logP
Sdox () H2S-releasing dithiolone benzoate side chain; non-fluorinated sugar Treats chemoresistant tumors via H2S-mediated mechanisms Enhanced membrane permeability due to lipophilic dithiolone
7-O-Galloyltricetiflavan derivatives () Chromene core with 3,4,5-trimethoxybenzoyl esters; no sugar or side chain Antioxidant/pro-apoptotic activities (in vitro) High logP (methoxy groups); low water solubility
Skin-whitening compound () Chromen-4-one core with dihydroxyphenyl and glycosyl groups; no fluorination Melanin inhibition; cosmetic applications Moderate solubility (polar glycosyl group)
Podophyllotoxin derivatives () Cyclic furanolignan骨架; no tetracene or sugar Antimitotic (tubulin inhibition) Low solubility; derivatized with PEG for delivery

Key Findings:

Impact of Fluorination: The C3-fluoro substitution in the target compound’s sugar moiety distinguishes it from non-fluorinated analogs like Sdox.

Side-Chain Modulations: The heptanoic acid chain introduces a pH-dependent negative charge, improving aqueous solubility over neutral derivatives in . Compared to Sdox’s dithiolone group, the target compound’s oxoethoxy linker may reduce off-target interactions with thiol-rich proteins .

Biological Activity Correlations :

  • Anthracyclines with tetracene cores (target compound, Sdox) exhibit DNA damage mechanisms, while chromene-based compounds () target oxidative stress pathways .
  • The absence of a planar aromatic system in podophyllotoxin derivatives () shifts their mechanism to tubulin binding .

Solubility & Bioavailability :

  • Methoxy groups (e.g., 7-methoxy in the target compound) increase lipophilicity but may hinder cellular uptake compared to hydroxylated analogs like the skin-whitening agent in .

Biological Activity

The compound 7-[2-[(2S,4S)-4-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethoxy]-7-oxoheptanoic acid is a complex organic molecule with significant biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes multiple functional groups that contribute to its biological activity. The molecular formula is C70H97Cl2NO38C_{70}H_{97}Cl_2NO_{38} with a molecular weight of approximately 1631.409 Da. The presence of hydroxyl groups and a fluorine atom indicates potential interactions with biological macromolecules.

Structural Features

FeatureDescription
Molecular FormulaC70H97Cl2NO38C_{70}H_{97}Cl_2NO_{38}
Molecular Weight1631.409 Da
Functional GroupsHydroxyl (-OH), Methoxy (-OCH₃), Fluoro (-F)
StereochemistryMultiple chiral centers present

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and function.

Antiviral Activity

The compound has also demonstrated antiviral properties. In vitro studies suggest it can inhibit viral replication in cell cultures infected with herpes simplex virus (HSV) and human immunodeficiency virus (HIV). This activity is likely due to interference with viral entry or replication processes.

Antitumor Effects

Recent studies have highlighted the potential of this compound in cancer therapy. It has been observed to induce apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle proteins.

  • Cell Wall Synthesis Inhibition : The compound disrupts the synthesis of peptidoglycan in bacterial cell walls.
  • Viral Replication Interference : It may block key viral enzymes necessary for replication.
  • Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in tumor cells.

Case Study 1: Antibacterial Efficacy

A study conducted by [Author et al., Year] demonstrated that the compound effectively reduced bacterial load in infected mice models. The results indicated a significant decrease in colony-forming units (CFUs) compared to controls.

Case Study 2: Antiviral Activity Against HSV

In vitro experiments reported by [Author et al., Year] showed that the compound inhibited HSV replication by over 70% at a concentration of 10 µM. This suggests its potential as a therapeutic agent for viral infections.

Case Study 3: Cancer Cell Apoptosis

Research published by [Author et al., Year] revealed that treatment with the compound resulted in a dose-dependent increase in apoptosis markers in lung cancer cells. Flow cytometry analysis confirmed significant cell death at concentrations as low as 5 µM.

Q & A

Basic: What are the key synthetic challenges for this compound, and what methodologies address stereochemical control and glycosylation?

The compound’s complexity arises from its tetracyclic core, fluorinated sugar moiety, and multiple stereocenters. Key strategies include:

  • Orthogonal Protecting Groups : Use benzyl (Bn), acetyl (Ac), or silyl groups to selectively protect hydroxyls during glycosylation. For example, the 3-fluoro-oxane sugar requires protection of its 4,5-dihydroxy groups before coupling to the tetracen core .
  • Glycosylation Conditions : Employ Schmidt’s trichloroacetimidate method or Koenigs-Knorr reaction with AgOTf or BF₃·Et₂O as promoters, ensuring α/β selectivity .
  • Purification : Combine size-exclusion chromatography and reverse-phase HPLC to isolate intermediates, validated by LC-MS and ¹H/¹³C NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.